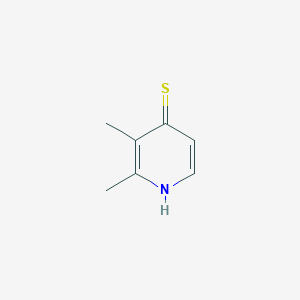

2,3-Dimethylpyridine-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

2,3-dimethyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C7H9NS/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |

InChI Key |

BAAPNIUJPUGWNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=CC1=S)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethylpyridine 4 Thiol and Its Precursors

Chemo- and Regioselective Synthesis Strategies Towards the Pyridine (B92270) Core

The precise construction of the 2,3-dimethylpyridine framework is a critical step. Chemo- and regioselectivity are paramount to avoid the formation of unwanted isomers and byproducts.

Multi-Step Synthetic Routes

Multi-step syntheses allow for the careful and controlled construction of the target molecule. savemyexams.com A common precursor for the synthesis of substituted pyridines is 2,3-lutidine (B1584814) (2,3-dimethylpyridine). sfdchem.com The synthesis of the pyridine ring itself can be achieved through various classical methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an amine. rsc.orgorgsyn.org Another approach involves the Chichibabin synthesis, which utilizes the reaction of aldehydes with ammonia. numberanalytics.com

One documented multi-step pathway to a related compound, omeprazole, starts from 3,5-lutidine and involves its conversion to 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. google.com A similar strategy could be adapted for 2,3-dimethylpyridine derivatives. For instance, starting with 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide, a key intermediate, allows for subsequent functionalization. researchgate.net This intermediate can be synthesized from 2,3-lutidine. The nitro group can then be replaced by other functionalities.

A practical method for synthesizing substituted pyridine-3-thiols utilizes substituted 3-iodopyridines as starting materials. nuph.edu.uaresearchgate.net This two-step procedure, which employs thiobenzoic acid as a sulfur donor followed by hydrolysis, provides high yields of the desired thiols. nuph.edu.uaresearchgate.net Although this method has been demonstrated for pyridine-3-thiols, a similar strategy could potentially be applied to the synthesis of pyridine-4-thiols from the corresponding 4-halopyridines.

A general route to 2-aminopyridines from pyridine N-oxides proceeds through the formation of N-(2-pyridyl)pyridinium salts. researchgate.net This highly regioselective conversion is followed by hydrolysis to yield the 2-aminopyridine. researchgate.net This highlights the utility of pyridine N-oxides as versatile intermediates in multi-step synthetic sequences.

One-Pot Synthesis Approaches for Pyridine-Thiol Formation

One-pot reactions offer a more efficient and atom-economical alternative to multi-step syntheses by combining several reaction steps in a single flask, thereby reducing waste and simplifying purification processes. bohrium.comjocpr.com Multicomponent reactions (MCRs) are particularly attractive for generating libraries of diverse organic compounds. jocpr.com

A notable one-pot synthesis for highly functionalized pyridine derivatives involves the three-component condensation of aldehydes, malononitrile, and thiols in the presence of a catalyst like ammonia solution. jocpr.com This method has been successful in producing 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. jocpr.com While this specific example leads to a different substitution pattern, the underlying principle of a one-pot condensation involving a thiol could be adapted for the synthesis of 2,3-dimethylpyridine-4-thiol.

Another one-pot approach for the synthesis of pyridine-2-ylmethyl thioethers has been developed through a TFAA-mediated rsc.orgrsc.org-sigmatropic rearrangement of pyridine N-oxides, followed by a TBAB-catalyzed conversion of the resulting trifluoroacetates into thioethers. rsc.org This metal- and base-free method demonstrates high regioselectivity and atom economy. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.

Metal-Catalyzed Coupling Reactions for Ring Construction and Functionalization

Transition metal-catalyzed reactions are powerful tools for constructing and functionalizing the pyridine ring. numberanalytics.commdpi.com The [2+2+2] cycloaddition reaction catalyzed by transition metals such as cobalt, rhodium, ruthenium, iron, and nickel is an effective method for synthesizing pyridine derivatives. magtech.com.cn

Copper-catalyzed coupling reactions have been employed for the one-pot synthesis of benzene (B151609) and pyridine derivatives. mdpi.com For instance, copper(II)-catalyzed synthesis of aryl thiols from aryl halides and 1,2-ethanedithiol (B43112) has been reported. nuph.edu.ua An efficient copper-catalyzed coupling of aryl iodides with thiobenzoic acid has also been developed. nuph.edu.ua These methods could be applicable for the introduction of the thiol group onto a pre-functionalized 2,3-dimethylpyridine ring. Iron-catalyzed cyclization of ketoxime carboxylates is another efficient method for synthesizing pyridine compounds. mdpi.com

Ruthenium complexes can catalyze the regioselective hydrosilylation of pyridines to afford 1,4-dihydropyridines. acs.org This method is tolerant of substituents at the 3- and 5-positions of the pyridine ring. acs.org

Below is a table summarizing various metal-catalyzed reactions for pyridine synthesis and functionalization.

| Catalyst | Reactants | Product Type | Reference |

| Co, Rh, Ru, Fe, Ni | Alkynes, Nitriles | Pyridine Derivatives | magtech.com.cn |

| Copper | Aryl Halides, 1,2-Ethanedithiol | Aryl Thiols | nuph.edu.ua |

| Copper | Aryl Iodides, Thiobenzoic Acid | Aryl Thiobenzoates | nuph.edu.ua |

| Iron | Ketoxime Carboxylates | Pyridine Derivatives | mdpi.com |

| Ruthenium | Pyridines, Silanes | 1,4-Dihydropyridines | acs.org |

Organocatalytic Methods in Thiol Group Introduction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing a green alternative to metal-based catalysts.

A photochemical organocatalytic method for the functionalization of pyridines has been developed. recercat.catnih.gov This method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor to enable the coupling of pyridinyl radicals with allylic radicals. recercat.catnih.gov

4-Dialkylaminopyridines have been found to be effective catalysts for the thione-thiol rearrangement of xanthates. clockss.org This rearrangement can be a useful method for introducing sulfur functionalities.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netacs.org

One-pot multicomponent reactions (MCRs) are inherently greener than traditional multi-step syntheses as they reduce solvent usage, energy consumption, and waste generation. bohrium.com The use of water as a solvent and microwave irradiation are also key aspects of green chemistry. researchgate.netacs.orgnih.gov For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved in water via microwave-assisted three-component reactions. researchgate.net

The development of metal-free catalytic systems is another important aspect of green chemistry. rsc.org The one-pot, metal- and base-free synthesis of pyridine-2-ylmethyl thioethers from 2-picoline N-oxides is a prime example of a greener synthetic route. rsc.org A comprehensive green chemistry metrics analysis of this method indicated its superior efficiency and environmental friendliness compared to previously reported syntheses. rsc.org

Solvent-Free Synthetic Techniques

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. rsc.org These techniques, such as ball milling or microwave-assisted synthesis, are increasingly applied to the formation of heterocyclic compounds. rsc.orgrasayanjournal.co.in

One established approach for synthesizing pyridinethiols involves the reaction of a corresponding halopyridine with a sulfur nucleophile. wikipedia.org For related compounds, solvent-free methods have proven effective. For instance, the synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields by reacting chalcones with ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Similarly, thioesters have been prepared from carboxylic acids and thiols using N,N′-dicyclohexylcarbodiimide (DCC) under solvent-free conditions, a method that is efficient for both aromatic and aliphatic thiols. researchgate.net

Mechanochemical methods, like grinding or milling, can also facilitate reactions in the solid state, eliminating the need for solvents entirely. google.com For example, co-crystals of reactants can be formed by grinding and then heated to induce a reaction, a technique used for the synthesis of imides and imines. google.com While a specific solvent-free protocol for this compound is not detailed in readily available literature, these established solvent-less principles for pyridine and thiol chemistry provide a strategic basis for its potential synthesis.

Utilization of Sustainable Reagents and Catalysts

The principles of green chemistry encourage the use of reagents and catalysts that are non-toxic, efficient, and ideally, recyclable. rasayanjournal.co.in In pyridine and thioether synthesis, several sustainable catalytic systems have been developed.

For the synthesis of pyridines, zeolites like HZSM-5 have been used as catalysts for the conversion of renewable feedstocks such as glycerol (B35011) with ammonia, offering a sustainable route to the pyridine core. rsc.org For the introduction of the thiol group or subsequent reactions, Brønsted acids are employed as green catalysts. A notable example is the use of p-toluenesulfonic acid to catalyze the dehydrative substitution reaction between 2-mercaptopyridine (B119420) and various alcohols, yielding 2-pyridyl thioethers under solvent-free conditions. xynu.edu.cnxynu.edu.cn This method avoids hazardous reagents and produces water as the only byproduct.

In amide bond formation, a reaction often used in the synthesis of complex molecules containing pyridine moieties, greener coupling agents are sought to replace hazardous ones. nsf.gov While traditional reagents are common, research into more benign alternatives is ongoing to reduce the environmental impact of these synthetic steps. rasayanjournal.co.innsf.gov The synthesis of 4-thiouridine, a related sulfur-containing heterocycle, utilizes Lawesson's reagent for the thionation step, which is a common method for converting a carbonyl group to a thiocarbonyl. nih.gov

Table 1: Examples of Sustainable Catalysts in Pyridine & Thioether Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Zeolite | HZSM-5 | Synthesis of pyridines from glycerol and ammonia | rsc.org |

| Brønsted Acid | p-Toluenesulfonic acid | Synthesis of 2-pyridyl thioethers from 2-mercaptopyridine and alcohols | xynu.edu.cnxynu.edu.cn |

Purification and Isolation Methodologies for Research Purity of this compound

Achieving high purity is critical, especially for research and pharmaceutical applications. This requires sophisticated separation and purification techniques to remove byproducts, unreacted starting materials, and particularly, closely related isomers.

Advanced Chromatographic Separations for Isomer Differentiation

The separation of positional isomers, such as the potential isomers of this compound (e.g., the 5-thiol or 6-thiol isomers), presents a significant challenge due to their similar physical properties. acs.org High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. nih.govrotachrom.com

The choice of stationary phase is crucial for achieving selectivity between isomers. For separating aromatic compounds and their isomers, C18 columns are widely used in reversed-phase HPLC. nih.govresearchgate.net Method development often involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with buffered water), column temperature, and flow rate to achieve baseline separation. nih.govresearchgate.net For particularly difficult separations, including those of chiral molecules with multiple stereoisomers, combining different chromatographic modes (e.g., chiral and achiral columns in series) can provide the necessary resolution. sigmaaldrich.com

Gas chromatography (GC) is another effective technique for separating volatile isomers, such as substituted pyridines. acs.org The use of specialized capillary columns, including those with liquid crystalline stationary phases, can offer high selectivity for positional and geometric isomers. vurup.sk

Table 2: Chromatographic Parameters for Isomer Separation

| Technique | Stationary Phase Example | Mobile Phase/Conditions Example | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Separation of aromatic isomers | nih.govresearchgate.net |

| HPLC | Chiral Stationary Phase (e.g., Cellulose-based) | Hexane/Isopropanol | Enantiomeric separation | google.com |

Crystallization Techniques for High Purity Materials

Crystallization is a fundamental and powerful technique for obtaining solid compounds in high purity. numberanalytics.com The process relies on the principle that a compound's molecules will form a more ordered crystal lattice than the impurities present in the solution. numberanalytics.com Key to successful crystallization is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. numberanalytics.com

For compounds that are difficult to crystallize, techniques such as solvent evaporation, vapor diffusion, or using a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) can be employed. Melt crystallization is another technique that provides an economic and energy-efficient purification step for achieving high-purity chemicals, often delivering purity levels of 99.9% or higher. gea.com A protocol for a related compound, 3,5-lutidine N-oxide, involves dissolving the material in cold diethyl ether and allowing slow evaporation to yield colorless crystals. nih.gov

Table 3: Common Crystallization Solvents and Techniques

| Compound Type | Solvent Example | Technique | Key Principle | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | Diethyl Ether | Slow Evaporation | Gradual increase in concentration leads to crystal formation | nih.gov |

| General Organics | Ethanol (B145695)/Water | Cooling Crystallization | Decreased solubility upon cooling | numberanalytics.com |

| Aromatic Compounds | Toluene | Cooling Crystallization | Differential solubility at varying temperatures | google.com |

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethylpyridine 4 Thiol

Electrophilic and Nucleophilic Functionalization Reactions

Functionalization of 2,3-dimethylpyridine-4-thiol can be directed at either the sulfur atom or the pyridine (B92270) nucleus, allowing for the synthesis of a diverse array of derivatives.

The thiol group is readily deprotonated to form a thiolate anion, a potent nucleophile that can react with various electrophiles.

Alkylation: S-alkylation of pyridinethiols is a common modification used to generate stable thioether derivatives. The reaction typically involves deprotonation of the thiol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkylating agent like methyl iodide. d-nb.info This method has been employed to produce a variety of mono- and dithioethers in good yields. d-nb.info A notable application of this reactivity is in dithiol bis-alkylation, where linkers such as 2,6-bis(bromomethyl)pyridine (B1268884) are used to create conformationally restricted cyclic peptides. researchgate.net General methods for the alkylation of thiols using cyclic sulfates as reactive alkylating agents have also been developed. biolmolchem.com

Acylation: The thiol group can be acylated to form thioesters. Strategies such as N-to-S acyl transfer provide a pathway to convert stable amides into more reactive thioesters under mild basic conditions. mdpi.com The acylation process is often facilitated by hypernucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerate the reaction rate compared to pyridine alone. organic-chemistry.org

Condensation Reactions: The nucleophilic thiol group can participate in condensation reactions. For instance, the synthesis of thieno[2,3-b]pyridines can be achieved through the alkylation of a pyridinethiol with a halo-compound containing an activated methylene (B1212753) group (e.g., ethyl chloroacetate), followed by a base-promoted intramolecular cyclization, which is a type of condensation reaction. researchgate.net This strategy highlights the utility of the thiol group as a starting point for constructing fused heterocyclic systems. A variety of condensing agents, including carbodiimides (like DCC and EDCI) and onium salts (like HATU), are used in organic synthesis to facilitate the formation of bonds by removing water, and their principles can be applied to reactions involving the thiol group. acs.org

Table 1: Representative Functionalization Reactions of the Thiol Group

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|

| Alkylation | 1. Base (NaH or K2CO3) 2. Alkyl Halide (e.g., CH3I) | Thioether | d-nb.info | | Bis-alkylation | Dithiol peptide, Dihalide linker (e.g., 2,6-bis(bromomethyl)pyridine), Base | Cyclic Thioether | researchgate.net | | Acylation | Acyl Chloride, Catalyst (e.g., DMAP) | Thioester | organic-chemistry.org | | Condensation | 1. Ethyl chloroacetate (B1199739) 2. Base (for cyclization) | Thieno[2,3-b]pyridine (B153569) derivative | researchgate.net |

While the thiol group is often the primary site of reaction, the pyridine ring can also be functionalized, though its reactivity is heavily influenced by the electron-withdrawing nature of the nitrogen heteroatom.

Substitution Reactions: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivation of the ring by the electronegative nitrogen, which also coordinates to the electrophilic reagents and catalysts. acs.org Consequently, such substitutions require harsh conditions. acs.orgresearchgate.net Conversely, the ring is activated towards nucleophilic substitution, particularly at the C2 and C4 positions. researchgate.net Halogens at these positions are readily displaced by strong nucleophiles. Direct functionalization of the pyridine ring can also be achieved. For example, regiodivergent alkylation using alkyllithium reagents can selectively introduce alkyl groups at either the C2 or C4 position, depending on the specific alkyllithium cluster and solvent used. rsc.org

Annulation Reactions: Annulation, or ring-forming, reactions provide a powerful method for constructing fused bicyclic systems. Pyridinethiones are key precursors in the synthesis of thieno[2,3-b]pyridines. researchgate.net In a typical sequence, the thione is first S-alkylated with a reagent containing a halogen adjacent to a methylene group activated by an electron-withdrawing group (e.g., phenacyl bromide). The resulting intermediate is then cyclized in the presence of a base to afford the fused thienopyridine structure. researchgate.net

Table 2: Representative Derivatization Reactions of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| C4-Alkylation | Alkyllithium (e.g., MeLi), 1,2-DME, 80 °C | 4-Alkyl-2,3-dimethylpyridine | rsc.org |

| Annulation | 1. Phenacyl bromide, Base (e.g., KOH) 2. Base-promoted cyclization | 3-Amino-thieno[2,3-b]pyridine derivative | researchgate.net |

Oxidation and Reduction Chemistry of the Thiol Moiety and Pyridine Ring

The sulfur atom and the aromatic ring of this compound can undergo distinct oxidation and reduction processes.

The thiol group is susceptible to oxidation, most commonly forming a disulfide bridge.

Disulfide Formation: Pyridinethiols can be readily oxidized to their corresponding symmetrical disulfides (e.g., 2,2'-dipyridyl disulfide from 2-mercaptopyridine). wikipedia.org This transformation can occur simply upon standing in solution in the presence of air. researchgate.netcdnsciencepub.com The process is often reversible. cdnsciencepub.com A variety of reagents have been developed for the mild and selective oxidation of thiols to disulfides. Dimethyl sulfoxide (B87167) (DMSO) serves as an effective oxidant, often in the presence of a catalyst such as a dichlorodioxomolybdenum(VI) or rhenium(V) complex. organic-chemistry.orgnih.gov This oxidation is a crucial reaction in biological systems, such as in the formation of cysteine-cysteine linkages. biolmolchem.com

Sulfoxide Formation: While disulfide formation is the most common oxidation pathway, further oxidation of the sulfur atom is possible. The oxidation of thiols can proceed stepwise, with the disulfide forming first, which can then be further oxidized under more stringent conditions to species such as thiosulfinates and ultimately sulfonic acids. biolmolchem.comgoogle.com Sulfoxides represent an intermediate oxidation state between a sulfide (B99878) and a sulfone. While the direct, high-yield synthesis of a sulfoxide from this compound is not widely reported, it remains a potential product in the oxidation cascade of the corresponding thioether. Rhenium-catalyzed oxidation of thiols with sulfoxides can be complex, with the sulfoxide reagent also capable of oxidizing the catalyst itself. nih.gov

Table 3: Oxidation Reactions of the Thiol Group

| Product | Reagents/Conditions | Notes | Reference(s) |

|---|---|---|---|

| Disulfide | Air (O2), standing in solution | Autocatalytic process, can be reversible. | wikipedia.orgcdnsciencepub.com |

| Disulfide | Dimethyl sulfoxide (DMSO), MoO2Cl2 catalyst | Mild, selective, and quantitative conversion at room temperature. | organic-chemistry.org |

| Disulfide | Sulfoxides, Re(O)Cl3(PPh3)2 catalyst | Catalytic oxidation under mild conditions. | nih.gov |

| Sulfonic Acid | DMSO, HBr or I2 catalyst, heat | Harsher conditions lead to higher oxidation states. | google.com |

The pyridine ring of the molecule can be selectively reduced to the corresponding piperidine (B6355638) ring without affecting other functional groups under controlled conditions.

Selective Hydrogenation: The catalytic hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation. Common heterogeneous catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO2), and rhodium on carbon. researchgate.net Bimetallic catalysts, such as palladium-silver (Pd-Ag) or palladium-copper (Pd-Cu) nanoparticles supported on alumina, have shown high activity and selectivity for the hydrogenation of pyridine and its derivatives, including lutidines. d-nb.info These reactions can achieve near-quantitative conversion and selectivity under relatively mild conditions (e.g., 60°C, 70 atm H2). d-nb.info The development of mild and selective hydrogenation methods using a combination of manganese dust and water to generate H2 in situ also provides an environmentally benign alternative for reducing unsaturated compounds. acs.orgnih.gov The high selectivity of these methods allows for the reduction of the pyridine ring in the presence of other reducible functional groups. d-nb.inforesearchgate.net

Dehydrogenation Studies: Information on the dehydrogenation of the corresponding 2,3-dimethyl-4-thiol-piperidine back to the pyridine is not extensively documented in the reviewed literature.

Table 4: Catalytic Hydrogenation of the Pyridine Ring

| Catalyst | Support | Conditions | Product | Conversion/Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Pd-Ag | Al2O3 | 60 °C, 70 atm H2 | Piperidine derivative | ~99% conversion, ~99% selectivity | d-nb.info |

| Pd-Cu | Al2O3 | 60 °C, 70 atm H2 | Piperidine derivative | High activity reported | d-nb.info |

| Pd/C | Carbon | Mn dust, H2O, NH4Cl | Piperidine derivative | Mild, non-acidic conditions | acs.org |

| Ru/C | Carbon | Continuous flow reactor | 3,5-Dimethylpiperidine | High efficiency and stability | researchgate.net |

Tautomerism Studies: Thiol-Thione Equilibrium and Related Transformations

This compound exists as a mixture of two tautomeric forms in equilibrium: the aromatic thiol form (this compound) and the non-aromatic thione form (2,3-dimethyl-1H-pyridine-4-thione). The position of this equilibrium is a critical aspect of its chemistry and is highly sensitive to the molecular environment. acs.orgcdnsciencepub.com

The tautomeric preference is strongly influenced by the solvent. In dilute solutions of non-polar solvents (like cyclohexane (B81311) or C6D6) and in the gas phase, the thiol form is generally favored. acs.orgcdnsciencepub.comnih.gov This preference is attributed to the aromatic stabilization of the pyridine ring in the thiol tautomer. acs.orgnih.gov

Conversely, in polar solvents (like ethanol (B145695) or water) and in concentrated solutions where self-association through hydrogen bonding can occur, the equilibrium shifts significantly toward the thione form. researchgate.netcdnsciencepub.com The thione tautomer possesses a much larger dipole moment than the thiol form, leading to its stabilization by polar solvent molecules. nih.gov Furthermore, the thione form is stabilized by thioamide resonance. acs.orgnih.gov

This tautomerism can be investigated through various spectroscopic methods. UV-Vis absorption spectroscopy is particularly useful, as the thiol and thione forms have distinct absorption spectra. researchgate.netcdnsciencepub.com Fourier-transform infrared (FTIR) spectroscopy can identify the characteristic S-H stretch of the thiol or the C=S stretch of the thione. acs.orgnih.gov Nuclear magnetic resonance (NMR) spectroscopy and computational studies using Density Functional Theory (DFT) are also powerful tools for studying the equilibrium and the relative stabilities of the tautomers. nih.govnih.gov For 2-mercaptopyridine (B119420), computational studies have shown that while the thiol form is more stable in the gas phase, the solvent field effect in even non-polar solvents is enough to favor the thione form, which is in agreement with experimental observations. nih.gov

Table 5: Factors Influencing Thiol-Thione Tautomeric Equilibrium in 4-Mercaptopyridines

| Factor | Favors Thiol Form | Favors Thione Form | Rationale | Reference(s) |

|---|---|---|---|---|

| Solvent Polarity | Non-polar solvents (e.g., cyclohexane) | Polar solvents (e.g., ethanol, water) | The large dipole moment of the thione is stabilized by polar media. | researchgate.netcdnsciencepub.comnih.gov |

| Concentration | Dilute solutions | Concentrated solutions | Self-association (dimerization/oligomerization) favors the thione form. | researchgate.netcdnsciencepub.com |

| Phase | Gas phase | Solid state, solutions | Aromatic stabilization of the thiol dominates in the absence of intermolecular forces. | acs.orgnih.gov |

| Electronic Effects | Aromaticity of the pyridine ring | Thioamide resonance | Intrinsic stability factors for each tautomer. | acs.orgnih.gov |

Experimental Elucidation of Tautomeric Forms

While specific experimental data for this compound is not extensively documented, the tautomeric equilibrium of closely related pyridinethiol derivatives has been thoroughly investigated using various spectroscopic methods. These studies provide a framework for understanding the tautomeric behavior of the title compound.

For analogous compounds like 2-pyridinethiol and 4-mercaptopyridine, experimental techniques have confirmed that the thione form is predominant in the solid state and in solutions. researchgate.netubc.caresearchgate.net X-ray diffraction studies on similar heterocyclic thiones have consistently shown the presence of the thione tautomer in the crystalline structure, often forming hydrogen-bonded dimers. researchgate.net Spectroscopic methods such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are pivotal in elucidating the tautomeric equilibrium. researchgate.netubc.ca

In FTIR spectroscopy, the absence of a distinct ν(S-H) stretching band and the presence of characteristic N-H and C=S stretching vibrations are indicative of the thione form. nih.govcdnsciencepub.com NMR data, particularly proton and carbon-13 chemical shifts, also support the prevalence of the thione structure in solution. ubc.caresearchgate.net UV-Vis spectroscopy shows that the position of the absorption maximum is dependent on the solvent polarity, which influences the tautomeric equilibrium; polar solvents tend to stabilize the more polar thione form. researchgate.net

Table 1: Experimental Observations of Tautomeric Forms in Pyridinethiol Analogues

| Compound | Method | Predominant Form (Phase/Solvent) | Key Findings |

|---|---|---|---|

| 2-Pyridinethiol | FTIR | Thione (Toluene, C₆D₆, Heptane, Methylene Chloride) | No spectroscopic evidence for the S-H stretch of the thiol form was observed. nih.govacs.org |

| 4-Mercaptopyridine | UV-Vis | Thione | The UV spectrum clearly indicates the predominance of the thione form in solution. clockss.org |

| 2-Mercaptopyridine 1-oxide | Kinetic Studies | Thione/Thiol | Exists as a tautomeric mixture, with the thione form generally favored. rsc.org |

| Pyridinethiones (General) | IR Spectroscopy | Thione (Solid-state) | A strong ν(C=S) stretch in IR spectra confirms the thione structure. ubc.ca |

Theoretical Investigations of Tautomeric Equilibria

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the tautomeric equilibria of pyridinethiols, complementing experimental findings. ubc.cascience.gov These investigations calculate the geometries, relative energies, and spectroscopic properties of the different tautomers. ubc.ca

For the parent compound 2-pyridinethiol, computational studies have shown that while the thiol form (2SH) is more stable in the gas phase by a small margin, the thione form (2S) is significantly favored in solution. nih.govacs.org This shift is attributed to the large dipole moment of the thione tautomer, which is better stabilized by the solvent field of polar solvents. nih.govjlu.edu.cn Calculations predict that the thione form is thermodynamically more stable in solution. acs.org

These computational models are also used to predict spectroscopic data (NMR, IR, UV-Vis), which can then be compared with experimental results to confirm the dominant tautomeric form. ubc.ca For a series of pyridinethiones, DFT calculations have consistently found the thione tautomer to be the most stable form for the monomers. ubc.ca The energy difference between tautomers is influenced by the solvent's dielectric constant, with high-dielectric-constant solvents favoring the more polar thione form. jlu.edu.cn

Table 2: Calculated Relative Energies for Pyridinethiol Tautomers

| System | Method | Phase/Solvent | Finding | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 2-Pyridinethiol vs. 2-Pyridinethione | CCSD(T)/cc-pVTZ | Gas Phase | Thiol (2SH) is more stable. | 2.61 |

| 2-Pyridinethiol vs. 2-Pyridinethione | IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | Thione (2S) is more stable. | 1.96 |

| 2,6-Dimercaptopyridine Tautomers | HF/6-31G** | Gas Phase | Thiol tautomer is dominant. | - |

| 2,6-Dimercaptopyridine Tautomers | HF/6-31G** (SCRF) | High Dielectric Solvents | Thione form is favored. | - |

Detailed Mechanistic Investigations of this compound Transformations

The mechanisms of reactions involving pyridinethiols are complex and often hinge on the specific tautomer involved, the reaction conditions, and the nature of the reactants.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies on pyridinethiol derivatives provide quantitative data on reaction rates and help elucidate reaction mechanisms. For instance, the nitrosation of several thione-thiol heterocyclic species, including 4-mercaptopyridine, has been studied using stopped-flow spectrophotometry to measure the rapid reaction rates. rsc.org

These studies reveal that the reactions are often reversible, and the kinetic analysis can identify the reactive species. rsc.org In the case of nitrosation, the kinetic data showed that the reaction proceeds through the free thiol tautomer, even if it is present in a very low concentration at equilibrium. rsc.org The rate law is an expression that relates the reaction rate to the concentrations of the species involved, and its experimental determination is crucial for understanding the mechanism. metu.edu.truomustansiriyah.edu.iq

Kinetic investigations into the aminolysis of aryl thiolacetates with pyridines have also been conducted, revealing nonlinear Brønsted-type plots. psu.edu This nonlinearity points to a multi-step mechanism involving a tetrahedral intermediate and a change in the rate-limiting step during the reaction. psu.edu

Table 3: Kinetic Data for Reactions of Pyridinethiol Analogues

| Reaction | Compound | Method | Rate Constant (k) / Equilibrium Constant (K) | Conditions |

|---|---|---|---|---|

| Nitrosation | 4-Mercaptopyridine | Stopped-flow spectrophotometry | K = 2.0 × 10⁷ dm⁶ mol⁻² | Aqueous acid solution |

| Nitrosation | 2-Mercaptopyridine 1-oxide | Stopped-flow spectrophotometry | K ≈ 4 × 10⁵ dm⁶ mol⁻² | Aqueous acid solution |

| Dimerization | 2-Pyridinethione | FTIR | Kₑq(298) = 165 ± 40 M⁻¹ | C₆D₆, 22-63 °C |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry is a powerful tool for mapping reaction pathways and analyzing the structure and energy of transition states for transformations involving pyridinethiols. For the tautomerization between 2-pyridinethiol and 2-pyridinethione, calculations show that the direct intramolecular proton transfer has a very high activation barrier (25-30 kcal/mol). nih.govacs.org This suggests that the tautomerization is more likely to occur via a lower-energy pathway, such as through a hydrogen-bonded dimer, which significantly lowers the transition state energy. nih.govacs.org

For other reactions, such as dehydrogenative coupling, computational studies have been used to map out the entire catalytic cycle. acs.org In the ruthenium-catalyzed dehydrogenative synthesis of thioesters from thiols and alcohols, DFT calculations identified the key intermediates and transition states. acs.org The mechanism was found to involve the formation of a ruthenium thiolate intermediate, followed by an outer-sphere alcohol dehydrogenation where the thiolate ligand acts as a proton acceptor. acs.org

These computational analyses can also rationalize chemoselectivity by comparing the activation barriers of competing reaction pathways. The study of nucleophilic substitution reactions involving pyridines also benefits from transition state analysis to determine whether the mechanism is associative or dissociative. researchgate.netwikipedia.org

Table 4: Calculated Activation Energies for Transformations of Related Compounds

| Transformation | System | Method | Key Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular Tautomerization | 2-Pyridinethiol ⇌ 2-Pyridinethione | CBS-Q / CCSD/cc-pVTZ | 2TS* | 25 - 30 |

| Dimer-assisted Tautomerization | (2-Pyridinethiol)₂ ⇌ (2-Pyridinethione)₂ | B3LYP/6-311+G(3df,2p) | C₂ 2TS* dimer | 2.95 (relative to 2SH dimer) |

| Ylide Generation | Thiamin Model | DFT | Direct intramolecular proton transfer | Lower by 6 kcal/mol in gas phase vs. water-mediated |

Advanced Spectroscopic and Computational Characterization of 2,3 Dimethylpyridine 4 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3-Dimethylpyridine-4-thiol in solution. It provides precise information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR spectra provide initial information, multi-dimensional NMR techniques are indispensable for unambiguous assignment of proton and carbon signals, especially for complex heterocyclic structures.

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, it would definitively connect the proton on C5 to the proton on C6 of the pyridine (B92270) ring and show correlations within the methyl groups if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to assign the ¹³C signals for the protonated carbons of the pyridine ring (C5 and C6) and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning the quaternary (non-protonated) carbons, such as C2, C3, and C4, by observing correlations from the methyl protons and the ring protons. For instance, the protons of the methyl group at C2 would show a correlation to the C2 and C3 carbons.

The presence of the thiol group and potential thiol-thione tautomerism in solution can be investigated by observing the chemical shifts and the presence or absence of S-H or N-H proton signals, which are often solvent-dependent.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structure and data for analogous compounds like 2,3-Lutidine (B1584814). Actual shifts may vary based on solvent and experimental conditions.)

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

| 2-CH₃ | ~2.3 - 2.5 | ~18 - 22 | C2, C3 |

| 3-CH₃ | ~2.1 - 2.3 | ~14 - 18 | C2, C3, C4 |

| C4-SH | Variable (broad, ~3.0 - 5.0) | - | C3, C4, C5 |

| H5 | ~6.9 - 7.2 | ~120 - 125 | C3, C4, C6 |

| H6 | ~8.0 - 8.3 | ~145 - 150 | C2, C4, C5 |

This is an interactive data table. You can sort and filter the data as needed.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules in their solid form. For this compound, ssNMR would be particularly useful for identifying and characterizing different crystalline forms (polymorphs) or the presence of the thiol versus the thione tautomer in the solid state. Unlike in solution, where molecules are in constant motion, the solid state provides a static view of molecular packing.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Differences in the ¹³C chemical shifts between different solid forms would indicate variations in the local electronic environment, stemming from distinct molecular conformations or intermolecular interactions (e.g., hydrogen bonding). This allows for the differentiation of polymorphs that may be indistinguishable by other methods.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. Depending on whether the compound crystallizes in its thiol or thione tautomeric form, different hydrogen bonding motifs are expected.

Thiol Form: The S-H group can act as a hydrogen bond donor, potentially forming S-H···N bonds with the nitrogen atom of an adjacent pyridine ring.

Thione Form (2,3-dimethylpyridine-4(1H)-thione): The N-H group is a strong hydrogen bond donor, and the C=S group is an effective acceptor. This would likely lead to the formation of robust N-H···S hydrogen bonds, which often self-assemble into dimers or chain-like structures in the crystal lattice.

Table 2: Typical Hydrogen Bond Geometries in Heterocyclic Thiol/Thione Systems

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H | S=C | N-H···S | 3.2 - 3.6 | 150 - 180 |

| S-H | N | S-H···N | 3.3 - 3.8 | 140 - 170 |

This is an interactive data table. You can sort and filter the data as needed.

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a "co-former") to create a new crystalline solid with potentially altered physical properties. This compound possesses both hydrogen bond donor (S-H or N-H) and acceptor (pyridine N or C=S) sites, making it a good candidate for co-crystallization studies.

By selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design novel multi-component crystals held together by strong, directional hydrogen bonds. These studies are valuable for crystal engineering, aiming to modify properties like solubility or stability without altering the chemical nature of the molecule itself.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to the specific functional groups and bonding within the structure.

For this compound, vibrational spectroscopy is particularly powerful for distinguishing between the thiol and thione tautomers.

S-H vibrations: The thiol form would exhibit a characteristic S-H stretching vibration, which is typically weak in the IR spectrum but appears in the range of 2550-2600 cm⁻¹.

N-H and C=S vibrations: The thione form would lack the S-H stretch but would instead show an N-H stretching band (around 3100-3400 cm⁻¹) and a strong C=S stretching vibration (typically in the 1050-1250 cm⁻¹ region).

Pyridine Ring Vibrations: Both tautomers would display characteristic bands for the pyridine ring, including C-H stretching above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Methyl Group Vibrations: C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range, with corresponding bending vibrations around 1375-1450 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands.

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Tautomer |

| ν(S-H) stretch | Thiol | 2550 - 2600 | Thiol |

| ν(N-H) stretch | Amide (in ring) | 3100 - 3400 | Thione |

| ν(C-H) stretch | Aromatic (Pyridine) | 3000 - 3100 | Both |

| ν(C-H) stretch | Aliphatic (Methyl) | 2850 - 3000 | Both |

| ν(C=C), ν(C=N) stretch | Pyridine Ring | 1400 - 1600 | Both |

| δ(C-H) bend | Methyl | 1375 - 1450 | Both |

| ν(C=S) stretch | Thione | 1050 - 1250 | Thione |

| ν(C-S) stretch | Thiol | 600 - 800 | Thiol |

This is an interactive data table. You can sort and filter the data as needed.

Quantum Chemical Calculations of Vibrational Frequencies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. For this compound, such calculations can provide a theoretical infrared (IR) and Raman spectrum, offering insights into its molecular structure and bonding. These theoretical spectra, when compared with experimental data (if available), allow for precise assignment of vibrational modes.

The vibrational spectrum of this compound is expected to be rich and complex, arising from the various functional groups present in the molecule. Key vibrational modes would include:

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The substitution pattern with two methyl groups and a thiol group will influence the exact frequencies of these modes.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The methyl groups will exhibit symmetric and asymmetric C-H stretching vibrations typically in the 2900-3000 cm⁻¹ range, along with bending vibrations at lower frequencies.

S-H and C-S Vibrations: The S-H stretching vibration is a key marker for the thiol group and is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is typically observed in the 600-800 cm⁻¹ range.

DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), can predict these frequencies with a reasonable degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical DFT Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 |

| Methyl C-H Stretch | 2975, 2920 |

| S-H Stretch | 2585 |

| Pyridine Ring Stretch | 1590, 1560, 1470 |

| Methyl C-H Bend | 1440, 1380 |

| In-plane Ring Bend | 1050 |

Note: The data in this table is hypothetical and intended to be representative of values that would be obtained from DFT calculations.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The exact mass of the [M]+• ion can be calculated from the atomic masses of its constituent elements (C₇H₉NS). This precise mass measurement is invaluable for confirming the identity of the compound and distinguishing it from isomers. The presence of sulfur would also give rise to a characteristic isotopic pattern, with the ³⁴S isotope at M+2 being approximately 4.5% of the abundance of the ³²S isotope at M.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate product ions. The fragmentation pathways provide detailed structural information. For this compound, likely fragmentation pathways under electron ionization (EI) would include:

Loss of a Hydrogen Radical: Formation of a stable [M-H]⁺ ion.

Loss of a Methyl Radical: Cleavage of one of the methyl groups to form an [M-CH₃]⁺ ion.

Loss of the Thiol Group: Fragmentation involving the loss of •SH to yield a pyridinium ion.

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment | m/z (Hypothetical) | Plausible Structure |

|---|---|---|

| [C₇H₉NS]⁺• | 139 | Molecular Ion |

| [C₇H₈NS]⁺ | 138 | [M-H]⁺ |

| [C₆H₆NS]⁺ | 124 | [M-CH₃]⁺ |

Note: The m/z values are based on the most abundant isotopes and are hypothetical.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its subsequent photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring. The presence of the thiol and methyl groups as substituents will influence the energy of these transitions. Generally, pyridine exhibits a strong π → π* transition around 250 nm and a weaker n → π* transition at longer wavelengths, often submerged under the stronger absorption band. The thiol group, with its lone pair of electrons, can act as an auxochrome, potentially causing a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine.

Fluorescence spectroscopy can provide information about the emission properties of the molecule after electronic excitation. While pyridine itself is weakly fluorescent, the substituents can significantly alter its emission characteristics.

Solvatochromism Studies and Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity. Such studies on this compound would reveal information about the change in its dipole moment upon electronic excitation.

For a molecule like this compound, which possesses a permanent dipole moment, the following effects might be observed:

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift in the absorption maximum would be observed with increasing solvent polarity.

By plotting the energy of the transition against a solvent polarity parameter (like the Reichardt's dye scale), one can gain quantitative insights into the solvatochromic behavior.

Table 3: Hypothetical UV-Vis Absorption Maxima of this compound in Different Solvents

| Solvent | Polarity Index | λmax (nm) (Hypothetical) |

|---|---|---|

| Hexane | 0.1 | 265 |

| Dichloromethane | 3.1 | 270 |

| Ethanol (B145695) | 4.3 | 272 |

| Acetonitrile (B52724) | 5.8 | 274 |

Note: The data in this table is hypothetical and illustrates a potential positive solvatochromic trend.

Quantum Yield and Excited State Lifetime Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the photophysical properties of a molecule.

For this compound, the quantum yield and lifetime would be influenced by the rates of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay from the excited state. The presence of the sulfur atom could potentially enhance intersystem crossing to the triplet state, which might lead to a lower fluorescence quantum yield.

Table 4: Hypothetical Photophysical Properties of this compound

| Property | Value (Hypothetical) |

|---|---|

| Fluorescence Quantum Yield (Φf) | 0.15 |

Note: These values are hypothetical and serve as illustrative examples.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools to explore the molecular properties of this compound at the atomic level. Through various quantum mechanical methods, it is possible to gain deep insights into its behavior and characteristics.

Density Functional Theory (DFT) Calculations for Molecular Orbitals, Reactivity Prediction, and Spectroscopic Parameters

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular orbitals, reactivity, and spectroscopic parameters of this compound can be accurately predicted. nih.govnih.gov

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be predominantly localized on the sulfur atom and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Reactivity Prediction: DFT calculations allow for the determination of various global and local reactivity descriptors. These parameters help in understanding the chemical behavior of the molecule. For instance, a lower HOMO-LUMO energy gap generally signifies higher reactivity. researchgate.net The electrostatic potential map (EPM) can further identify the electron-rich and electron-deficient regions of the molecule, with negative potential (red and yellow) indicating nucleophilic centers and positive potential (blue) indicating electrophilic centers. mdpi.com

Spectroscopic Parameters: Theoretical calculations of spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), can be performed using DFT. nih.govijcce.ac.ir The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, providing information on electronic transitions and the corresponding excitation energies and oscillator strengths. ijcce.ac.ir

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for studying the electronic structure and energetics of molecules like this compound.

These calculations can be used to determine the optimized molecular geometry, total energy, and electronic distribution. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. For substituted pyridinium ions, ab initio calculations at the M06-2X/6-311++G(d,p) level of theory have been used to study non-covalent interactions. nih.gov Such studies on this compound would provide valuable information on its intermolecular interactions and behavior in different environments.

| Property | Calculated Value (Illustrative) | Method |

| Ground State Energy | -650.123 Hartrees | MP2/aug-cc-pVTZ |

| Ionization Potential | 8.2 eV | HF/6-31G |

| Electron Affinity | 0.9 eV | HF/6-31G |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound and the influence of its surrounding environment, such as solvent molecules.

Conformational Space: this compound possesses conformational flexibility due to the rotation of the methyl groups and the thiol group. MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. Comparative analyses of MD trajectories can reveal distinct conformations of ligand-binding pockets in proteins, a concept applicable to understanding the interaction of this thiol with biological targets. nih.gov

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. These simulations can predict how properties such as conformational equilibrium and reactivity are altered in different solvents. For instance, the tautomeric equilibrium between the thiol and thione forms of similar compounds is known to be solvent-dependent. wikipedia.org The incorporation of explicit solvent molecules in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations has been shown to be necessary to accurately reproduce the properties of molecules in solution. nih.gov

| Simulation Parameter | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | Representation of the solvent (e.g., explicit water models like TIP3P). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |

| Temperature & Pressure | Controlled to mimic experimental conditions (e.g., 300 K, 1 atm). |

Synthesis and Comprehensive Characterization of Analogs and Structural Derivatives of 2,3 Dimethylpyridine 4 Thiol

Pyridine (B92270) Ring Substituent Variations and Their Synthetic Impact

Variations in the substituents on the pyridine ring of 2,3-dimethylpyridine-4-thiol can significantly influence the compound's reactivity and properties. The synthesis of such analogs often begins with a suitably substituted pyridine precursor. A key intermediate in the synthesis of 4-substituted 2,3-dimethylpyridine derivatives is 2,3-dimethyl-4-nitropyridine-N-oxide. patsnap.comgoogle.com

The synthesis of this nitro compound can be achieved by the nitration of 2,3-dimethylpyridine-N-oxide. patsnap.comgoogle.com The nitro group at the 4-position is a versatile handle for introducing other functionalities. For instance, it can be displaced by nucleophiles. One documented example is the reaction of 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide with trifluoroethanol to yield 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide. researchgate.net This demonstrates the feasibility of nucleophilic aromatic substitution at the 4-position, which is activated by the N-oxide and the nitro group.

To arrive at this compound with varied substituents on the pyridine ring, one would start with a pyridine ring already bearing the desired additional groups, and then introduce the thiol functionality at the 4-position. The introduction of the thiol group can be achieved through various methods, including the reduction of a corresponding sulfonyl chloride or the reaction of a 4-halopyridine with a sulfur nucleophile. The nature of the substituents on the pyridine ring can impact the efficiency of these synthetic steps. Electron-withdrawing groups can facilitate nucleophilic substitution at the 4-position, while electron-donating groups may hinder it.

Table 1: Synthetic Intermediates for Pyridine Ring Modified Analogs

| Starting Material | Intermediate | Target Functionality at C4 |

| Substituted 2,3-dimethylpyridine | Substituted 2,3-dimethylpyridine-N-oxide | Varied substituents |

| Substituted 2,3-dimethylpyridine-N-oxide | Substituted 2,3-dimethyl-4-nitropyridine-N-oxide | Nitro, then other groups |

| Substituted 4-chloropyridine | --- | Thiol |

Thiol Group Modifications: Synthesis of Sulfides, Sulfones, and Other Sulfur-Containing Analogs

The thiol group of this compound is a reactive site that can be readily modified to generate a variety of sulfur-containing analogs, including sulfides (thioethers) and sulfones.

Synthesis of Sulfides (Thioethers):

The synthesis of sulfides from this compound can be achieved through nucleophilic substitution reactions. The thiol can be deprotonated with a base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with an alkyl halide in an SN2 reaction to form the corresponding thioether.

Reaction Scheme for Sulfide (B99878) Synthesis: this compound + Base → 2,3-dimethylpyridine-4-thiolate 2,3-dimethylpyridine-4-thiolate + R-X → 2,3-dimethyl-4-(alkylthio)pyridine + X⁻ (where R is an alkyl or aryl group and X is a halide)

Synthesis of Sulfones:

Sulfones are typically prepared by the oxidation of the corresponding sulfides. The sulfide derivative of this compound can be oxidized using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation generally proceeds in two steps, first to the sulfoxide (B87167) and then to the sulfone. Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate sulfoxide.

Reaction Scheme for Sulfone Synthesis: 2,3-dimethyl-4-(alkylthio)pyridine + [O] → 2,3-dimethyl-4-(alkylsulfinyl)pyridine (Sulfoxide) 2,3-dimethyl-4-(alkylsulfinyl)pyridine + [O] → 2,3-dimethyl-4-(alkylsulfonyl)pyridine (Sulfone)

Table 2: Examples of Thiol Group Modifications

| Derivative | General Structure | Synthetic Method | Reagents |

| Sulfide (Thioether) | 2,3-dimethyl-4-(SR)-pyridine | Alkylation | Base (e.g., NaH), Alkyl halide (R-X) |

| Sulfone | 2,3-dimethyl-4-(SO₂R)-pyridine | Oxidation of sulfide | Oxidizing agent (e.g., H₂O₂, m-CPBA) |

Heterocyclic Ring Fused Analogs Derived from this compound

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems where another ring is fused to the pyridine core. Thieno[2,3-c]pyridines and thiazolo[4,5-c]pyridines are two such examples.

Synthesis of Thieno[2,3-c]pyridine (B153571) Analogs:

The synthesis of a thieno[2,3-c]pyridine ring system generally involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine. kuleuven.benih.govnih.govgoogle.comresearchgate.net Starting from a 2,3-dimethyl-4-chloropyridine derivative, one could envision a reaction with a sulfur-containing nucleophile that also bears a functional group capable of cyclizing to form the thiophene ring. For instance, reaction with methyl thioglycolate followed by intramolecular cyclization could yield a thieno[2,3-c]pyridine derivative.

Synthesis of Thiazolo[4,5-c]pyridine (B1315820) Analogs:

The construction of a thiazolo[4,5-c]pyridine system typically involves the annulation of a thiazole (B1198619) ring onto a pyridine. nih.govdmed.org.uadmed.org.uanih.govresearchgate.net A common strategy involves starting with a 4-amino-3-halopyridine. In the context of 2,3-dimethylpyridine, a 4-amino-2,3-dimethyl-5-halopyridine could be a key intermediate. This intermediate could then react with a thiocarbonyl compound or a reagent like potassium thiocyanate (B1210189) to build the fused thiazole ring.

Stereochemical Investigations of Chiral Derivatives

The introduction of chirality into derivatives of this compound can be achieved by several methods. If a substituent on the pyridine ring or on the sulfur atom contains a chiral center, the resulting molecule will be chiral.

For example, in the synthesis of sulfides (section 5.2), if a chiral alkyl halide is used, the resulting thioether will be chiral. Similarly, if a substituent introduced onto the pyridine ring (section 5.1) is chiral, the final derivative will also be chiral.

A documented example of a chiral pyridine derivative involves the synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand. rsc.org While this is a bipyridine system, the principles of introducing and controlling stereochemistry can be applied to monocyclic pyridine derivatives. The synthesis of such chiral compounds often involves asymmetric synthesis or the use of chiral starting materials. The stereochemical outcome of these reactions is crucial and is typically analyzed using techniques such as chiral chromatography and polarimetry.

At present, specific stereochemical investigations of chiral derivatives of this compound are not extensively reported in the literature. However, the foundational principles of asymmetric synthesis are applicable for the future design and synthesis of such compounds.

Role of 2,3 Dimethylpyridine 4 Thiol As a Key Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

The strategic placement of methyl and thiol groups on the pyridine (B92270) ring makes 2,3-Dimethylpyridine-4-thiol a valuable precursor for the synthesis of complex, fused heterocyclic systems. While direct literature on the extensive use of this compound is nascent, the reactivity of related pyridine-thiol derivatives provides a clear indication of its potential. For instance, the annulation reactions of 2-pyridinesulfenyl halides with various unsaturated compounds are known to produce novel fused chalcogen-containing heterocycles. This highlights a general and effective strategy for ring formation that can be extrapolated to this compound.

A key reaction pathway for similar compounds involves the catalytic dehydrocyclization of substituted pyridine-thiols. For example, 2-methyl-5-ethyl-4-pyridinethiol can undergo such a reaction to form 6-methyl-5-azathianaphthene, which is a thieno[3,2-c]pyridine (B143518) derivative. This process creates a fused thiophene (B33073) ring by forming a new bond between the sulfur atom and an adjacent alkyl side chain, demonstrating a powerful method for constructing condensed heterocyclic systems. The presence of the two methyl groups in this compound offers unique steric and electronic properties that can be exploited to direct the regioselectivity of such cyclization reactions, leading to the formation of specific thieno[3,2-d]pyrimidine (B1254671) and other related heterocyclic cores.

The general approach for synthesizing such fused systems often begins with the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with a suitable reagent like chloroacetaldehyde. This is followed by a cyclization step to yield a thieno[2,3-b]pyridine (B153569) derivative. researchgate.net This methodology underscores the potential of this compound to serve as a foundational element in the construction of a diverse array of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Applications in Organic Synthesis Method Development

The unique electronic and steric characteristics of this compound also position it as a valuable component in the development of new methodologies in organic synthesis, particularly in the design of ligands for catalysis and novel reagents.

Design and Synthesis of Ligands for Catalysis

Pyridine-thiolate ligands are known to stabilize various metal centers, influencing their catalytic activity and selectivity. While specific studies on ligands derived from this compound are not extensively documented, the broader class of pyridine-2-thiolate (B1254107) ligands has been successfully used to stabilize tungsten complexes in different oxidation states, which are relevant to understanding enzymes like acetylene (B1199291) hydratase. acs.orgacs.org The electronic properties of these ligands can be tuned by introducing substituents on the pyridine ring. The methyl groups in this compound, for example, can enhance the electron-donating ability of the ligand, thereby modulating the reactivity of the metal center. acs.org

The synthesis of such ligands typically involves the reaction of the corresponding pyridine-thiol with a metal precursor. The steric hindrance provided by the methyl groups can influence the coordination geometry around the metal, potentially leading to unique catalytic properties. For example, in tungsten acetylene complexes, the steric demand of the ligand can prevent or allow for insertion reactions. acs.org This suggests that ligands derived from this compound could be designed to control the outcome of specific catalytic transformations.

Development of Novel Reagents

While not extensively explored as a standalone reagent, the functional groups of this compound allow for its derivatization into novel reagents. The thiol group is nucleophilic and can participate in various reactions, including Michael additions and substitutions. The pyridine nitrogen provides a site for quaternization or coordination, which can be used to modify the compound's reactivity and solubility. The development of reagents from this scaffold could lead to new synthetic methodologies, although this remains an area for future exploration.

Integration into Materials Science Precursors

The application of thiol-containing compounds in materials science is a rapidly growing field, and this compound presents interesting possibilities as a precursor for polymers and supramolecular assemblies.

Thiol-containing monomers are utilized in various polymerization reactions, including thiol-ene photopolymerization and the synthesis of poly(arylthiols). jsta.clrsc.orgmdpi.com These polymers can form dynamic covalent bonds, leading to materials with responsive and adaptive properties. The pyridine moiety in this compound could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metals. The synthesis of polymers from thiol-containing zwitterions has also been reported, yielding materials with potential applications in biomedicine. researchgate.net

In the realm of supramolecular chemistry, the pyridine and thiol groups offer sites for non-covalent interactions, such as hydrogen bonding and metal coordination. Pyridine-4-thiol, a related compound, is known to act as a halogen-bond acceptor, influencing its reactivity and crystal packing. iucr.orgnih.gov It can form self-assembled monolayers on metal surfaces, a property that is crucial for the development of sensors and electronic devices. dtic.mil The self-assembly of molecules into well-defined two- and three-dimensional structures is a cornerstone of supramolecular chemistry, and the specific geometry of this compound could be exploited to create novel supramolecular architectures. nih.gov For instance, the hydrogen-bonding capabilities of similar pyridine derivatives have been used to construct highly ordered supramolecular structures with polymers. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dimethylpyridine 4 Thiol in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Chromatographic methods are fundamental tools for separating 2,3-Dimethylpyridine-4-thiol from complex mixtures, allowing for its accurate quantification and the assessment of sample purity. Both HPLC and GC are powerful techniques for monitoring the progress of chemical reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of thiols. For compounds like this compound, reversed-phase HPLC using a C18 column is a common approach. nih.gov The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com To enhance detection sensitivity and selectivity, especially at low concentrations, pre-column derivatization is often employed. mdpi.comresearchgate.netsemanticscholar.org Reagents like 2,2'-dithiodipyridine (B1663999) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with the thiol group to form a derivative with strong UV or fluorescence signals. nih.govmdpi.comresearchgate.net This allows for precise quantification and monitoring of reaction kinetics or purity levels.

Interactive Table 7.1.1: Illustrative HPLC Parameters for Thiol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) nih.gov | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) nih.gov | Separates the analyte from other components. |

| Flow Rate | 1.0 mL/min nih.gov | Ensures consistent retention times and peak shapes. |

| Derivatization Reagent | 2,2'-dithiodipyridine nih.gov | Increases UV absorbance for sensitive detection. |

| Detector | UV-Vis or Fluorescence Detector mdpi.com | Quantifies the derivatized thiol. |

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. While direct analysis of this compound might be possible, derivatization is often necessary to improve its volatility and prevent interactions with the GC column. The thiol group can be converted into a less polar and more stable derivative. Headspace GC is an effective technique for analyzing volatile organosulfur compounds in complex liquid matrices, minimizing sample preparation. wur.nl When coupled with a mass spectrometer (GC-MS), this method provides high selectivity and allows for structural confirmation, making it invaluable for identifying impurities and reaction byproducts. google.com

Interactive Table 7.1.2: General GC Parameters for Volatile Thiol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Technique | Headspace Gas Chromatography wur.nl | Analyzes volatile components from a liquid or solid matrix. |

| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C (typical) | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) google.com | Provides sensitive detection and/or structural identification. |

Electrochemical Methods for Redox Behavior and Concentration Determination

Electrochemical methods offer a highly sensitive approach for studying the redox properties of this compound and determining its concentration. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the thiol group at an electrode surface.

The thiol moiety (-SH) is electrochemically active and can be oxidized at various electrode materials, such as platinum or gold. dtic.milnih.gov Techniques like cyclic voltammetry (CV) can be used to investigate the redox behavior of this compound. By scanning the potential applied to the electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the compound. The peak current in the voltammogram is directly proportional to the concentration of the thiol, allowing for quantitative analysis. nih.gov The presence of the pyridine (B92270) ring may also influence the electrochemical profile of the molecule. nih.gov These methods are advantageous due to their high sensitivity, rapid analysis time, and relatively low cost. researchgate.net The utilization of chemically modified electrodes can further enhance selectivity and sensitivity for specific thiols. nih.gov

Interactive Table 7.2.1: Principles of Electrochemical Thiol Detection

| Technique | Principle | Application to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly and the resulting current is measured. nih.gov | Characterization of redox potentials (oxidation of the -SH group) and study of reaction mechanisms. |

| Amperometry | A constant potential is applied and the current is measured as a function of time. | Quantitative determination of concentration by measuring the oxidation current. |

| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear potential ramp to increase sensitivity. | Trace-level quantification with lower detection limits compared to CV. |

| Working Electrode | Platinum, Gold, or Carbon-based electrodes. dtic.milnih.gov | Provides the surface for the electrochemical oxidation/reduction of the thiol. |

Spectrophotometric Assays for Quantitative Determination in Research Solutions